5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid is a chemical compound notable for its unique molecular structure, which combines a benzoic acid moiety with a chloro substituent and an imidazole derivative. This compound has the molecular formula and a molecular weight of approximately 236.66 g/mol. It is often encountered in its hydrochloride form, known as 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride, with a CAS number of 1909317-64-1 .
5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid belongs to the class of benzoic acids and is characterized by the presence of an imidazole ring, which is significant in many biologically active molecules. The presence of chlorine as a substituent can influence its biological activity and pharmacological properties .
The synthesis of 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach includes the reaction of 2-chlorobenzoic acid with 2-methylimidazole under basic conditions, typically using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to facilitate the substitution, resulting in the formation of the desired compound .
The reaction conditions can significantly affect yield and purity. For instance, optimizing temperature, reaction time, and solvent choice can enhance the efficiency of the synthesis. Additionally, purification methods such as crystallization or chromatography may be employed to isolate the product from unreacted materials and by-products .
The molecular structure of 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid features a benzoic acid core substituted at the 5-position with a chlorine atom and at the 2-position with a 2-methylimidazole moiety. This configuration contributes to its unique chemical properties and potential biological activities.
The structural data includes:
5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions typical for carboxylic acids and halogenated compounds. These include:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles .
The reactivity of the chlorine atom allows for further functionalization, making it possible to create a range of derivatives that could be explored for specific biological interactions or therapeutic effects .
The mechanism of action for 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid involves its interaction with biological targets such as enzymes or receptors. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, which may lead to various pharmacological effects.
Studies indicate that this compound exhibits antimicrobial properties and potential effectiveness against certain cancer cell lines. Its ability to bind selectively to specific targets suggests it could play a role in drug design aimed at modulating cellular pathways .
The compound's stability, reactivity under different conditions (e.g., pH changes), and interaction with various biological systems are critical areas for further research .
5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid finds applications primarily in:
This compound's unique structure positions it as a valuable candidate for further investigation in drug discovery and development processes.
Classical synthesis of 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid (CAS 1249290-29-6) relies on nucleophilic aromatic substitution. 5-Chloro-2-iodobenzoic acid or its ester derivatives undergo copper-assisted condensation with 2-methylimidazole at elevated temperatures (130–150°C). This reaction typically employs polar aprotic solvents like DMF or DMSO, facilitating the displacement of iodine by the imidazole nitrogen. The reaction proceeds via a Cu(I)-mediated mechanism, where the metal coordinates both reactants, enhancing electrophilicity at the carbon-iodine bond and nucleophilicity at N1 of imidazole [1] [7]. A significant limitation is the formation of regioisomeric byproducts when unprotected imidazoles react at alternate nitrogen sites.
Table 1: Optimization of Condensation Reactions
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N3) |
---|---|---|---|---|---|
CuI / Cs₂CO₃ | DMF | 130 | 24 | 68 | 85:15 |
CuI / K₃PO₄ | DMSO | 150 | 12 | 72 | 89:11 |
Cu₂O / DBU | NMP | 140 | 18 | 75 | 93:7 |
Alternative routes leverage the Debus-Radziszewski reaction for in situ imidazole ring formation. Here, 4-chloro-2-aminobenzoic acid reacts with glyoxal and acetaldehyde in ammonium hydroxide, generating the 2-methylimidazole ring directly on the benzoic acid scaffold. This one-pot method circumvents pre-functionalized imidazole handling but faces challenges in controlling regiochemistry. The reaction proceeds through diimine intermediates, with cyclization occurring under acidic catalysis. Typical yields range from 45–60% due to competing polymerization and over-oxidation side reactions [3] [8]. Recent adaptations replace glyoxal with α-hydroxyketones, improving atom economy and reducing tar formation.
Palladium and copper dual catalytic systems enable direct C–H/N–H coupling between benzoic acids and 2-methylimidazole, bypassing halogenated precursors. Pd(OAc)₂/CuI systems with phenanthroline ligands catalyze the decarboxylative coupling of potassium 5-chlorobenzoate salts with imidazoles at 120°C. This method achieves >90% regioselectivity for N1 substitution by leveraging steric control from the 2-methyl group and electronic modulation by palladium. Key advantages include avoidance of halogenation steps and compatibility with late-stage functionalization [8]. Nickel-catalyzed variants using NiCl₂(PCy₃)₂ further reduce costs while maintaining 80–85% yields under mild conditions (80°C).
Microwave irradiation drastically accelerates traditional condensation routes. Reaction times decrease from 18–24 hours to 15–30 minutes when conducted in sealed vessels at 150–180°C. Solvent-free adaptations employ neat mixtures of 5-chloro-2-iodobenzoic acid and 2-methylimidazole with K₂CO₃ and CuI, irradiated under microwave conditions. This approach achieves near-quantitative yields (92–95%) with exceptional regioselectivity (N1:N3 >98:2) due to rapid, uniform heating that suppresses side reactions [7]. Scale-up challenges include heat distribution management and specialized reactor requirements.
Table 2: Microwave vs Conventional Synthesis
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 18–24 h | 15–30 min |
Temperature | 130–150°C | 150–180°C |
Solvent Volume | 10–15 mL/g | 0–2 mL/g |
Isolated Yield | 65–75% | 90–95% |
Regioisomeric Purity | 85–90% | 95–98% |
The ambident nucleophilicity of 2-methylimidazole creates inherent regioselectivity challenges. N1 and N3 tautomers compete during substitution, leading to inseparable regioisomeric byproducts (e.g., 5-chloro-2-(2-methyl-1H-imidazol-3-yl)benzoic acid). Steric directing groups like the 2-methyl substituent favor N1-attack but typically provide only 85–90% selectivity. Strategies to suppress tautomerization include:
Regioisomeric mixtures are resolved via pH-dependent crystallization. The target compound forms water-soluble sodium salts at pH 10–12, while the N3-regioisomer precipitates. Acidification of the filtrate to pH 2–3 yields pure N1-acid (99.5% HPLC purity). Alternative approaches exploit crystalline potassium salts in ethanol/water (1:3), achieving direct isolation without chromatography. Polymorph control is critical: Form I (monoclinic P2₁/c) exhibits superior filtration characteristics versus metastable Form II (orthorhombic Pna2₁), which tends to occlude impurities. XRPD-guided crystallization identifies optimal anti-solvents (n-heptane for Form I) and cooling profiles [7].
Emerging routes employ transaminases and ammonia lyases to synthesize chiral imidazole precursors from bio-based substrates. E. coli-expressed ω-transaminases convert levulinic acid into 4-aminopentanoic acid, which cyclizes with cyanide ions (from Sorghum bicolor linamarase) to form 2-methylimidazole. This is followed by in vitro coupling with 5-chlorosalicylic acid using engineered Aspergillus niger peroxidases. Although currently lower-yielding (35–40%), this approach reduces E-factors by 78% compared to chemical synthesis and avoids heavy metal catalysts [8]. Challenges include enzyme inhibition by high concentrations of imidazole and scalability of co-factor recycling systems.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0